molecular formula C12H11ClO B12442097 2-Chloro-1-(naphthalen-1-yl)ethan-1-ol

2-Chloro-1-(naphthalen-1-yl)ethan-1-ol

Katalognummer: B12442097
Molekulargewicht: 206.67 g/mol
InChI-Schlüssel: MUYMUPWUEDFMCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-1-(naphthalen-1-yl)ethan-1-ol is an organic compound with the molecular formula C12H11ClO It is a chlorinated derivative of naphthalene, featuring a hydroxyl group and a chlorine atom attached to an ethan-1-ol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(naphthalen-1-yl)ethan-1-ol typically involves the chlorination of 1-(naphthalen-1-yl)ethan-1-ol. One common method is the reaction of 1-(naphthalen-1-yl)ethan-1-ol with thionyl chloride (SOCl2) under reflux conditions, which results in the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes, utilizing similar reagents and conditions as in laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can lead to the formation of 1-(naphthalen-1-yl)ethan-1-ol. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly employed.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: LiAlH4, sodium borohydride (NaBH4), anhydrous conditions.

    Substitution: NaOH, KOtBu, polar aprotic solvents.

Major Products:

    Oxidation: Naphthalen-1-yl ethanone.

    Reduction: 1-(Naphthalen-1-yl)ethan-1-ol.

    Substitution: Various substituted ethan-1-ol derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Chloro-1-(naphthalen-1-yl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Chloro-1-(naphthalen-1-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and hydroxyl group play crucial roles in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    1-(Naphthalen-2-yl)ethan-1-ol: Similar structure but with the hydroxyl group attached to the second position of the naphthalene ring.

    2-(Naphthalen-1-yl)ethanol: Lacks the chlorine atom, resulting in different reactivity and applications.

    2-Chloro-1-(naphthalen-2-yl)ethan-1-one: Contains a ketone group instead of a hydroxyl group, leading to distinct chemical properties.

Uniqueness: 2-Chloro-1-(naphthalen-1-yl)ethan-1-ol is unique due to the presence of both a chlorine atom and a hydroxyl group, which confer specific reactivity and potential for diverse applications in research and industry.

Eigenschaften

Molekularformel

C12H11ClO

Molekulargewicht

206.67 g/mol

IUPAC-Name

2-chloro-1-naphthalen-1-ylethanol

InChI

InChI=1S/C12H11ClO/c13-8-12(14)11-7-3-5-9-4-1-2-6-10(9)11/h1-7,12,14H,8H2

InChI-Schlüssel

MUYMUPWUEDFMCO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=CC=C2C(CCl)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.